molecular formula C16H35NO B081749 1-Propanamine, 3-(tridecyloxy)- CAS No. 14676-61-0

1-Propanamine, 3-(tridecyloxy)-

Cat. No. B081749
CAS RN: 14676-61-0
M. Wt: 257.45 g/mol
InChI Key: JPNCZSADMGXVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propanamine, 3-(tridecyloxy)-, also known as TDPAC, is a chemical compound that has been extensively studied for its potential use in scientific research. TDPAC is a long-chain alkyl derivative of propanamine, and it has been found to have a variety of interesting biochemical and physiological effects. In

Scientific Research Applications

1-Propanamine, 3-(tridecyloxy)- has a wide range of potential scientific research applications. One of the most promising areas of research is in the field of drug delivery. 1-Propanamine, 3-(tridecyloxy)- has been shown to be an effective carrier for a variety of drugs, including anti-cancer agents and antibiotics. 1-Propanamine, 3-(tridecyloxy)- has also been used as a tool for studying protein-ligand interactions, and it has been found to be particularly useful in the study of membrane proteins.

Mechanism Of Action

The mechanism of action of 1-Propanamine, 3-(tridecyloxy)- is not fully understood, but it is thought to involve the formation of stable complexes with proteins and other biomolecules. 1-Propanamine, 3-(tridecyloxy)- has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters. The binding of 1-Propanamine, 3-(tridecyloxy)- to these proteins can alter their function, leading to changes in cellular signaling pathways and other physiological processes.

Biochemical And Physiological Effects

1-Propanamine, 3-(tridecyloxy)- has a number of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of some enzymes, including proteases and kinases. 1-Propanamine, 3-(tridecyloxy)- has also been found to affect the function of ion channels and transporters, leading to changes in the electrical properties of cells. In addition, 1-Propanamine, 3-(tridecyloxy)- has been shown to have anti-inflammatory and antioxidant properties, making it a potentially useful therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Propanamine, 3-(tridecyloxy)- in lab experiments is its ability to selectively bind to specific proteins and other biomolecules. This allows researchers to study the function of these molecules in a controlled environment. However, 1-Propanamine, 3-(tridecyloxy)- can also be difficult to work with, as it is a relatively large and complex molecule. In addition, the synthesis of 1-Propanamine, 3-(tridecyloxy)- can be time-consuming and expensive, which can limit its use in some laboratories.

Future Directions

There are many potential future directions for research on 1-Propanamine, 3-(tridecyloxy)-. One area of interest is in the development of new drug delivery systems that use 1-Propanamine, 3-(tridecyloxy)- as a carrier. Another area of research is in the study of the mechanism of action of 1-Propanamine, 3-(tridecyloxy)-, which could lead to the development of new therapeutic agents. Finally, there is a need for further research on the biochemical and physiological effects of 1-Propanamine, 3-(tridecyloxy)-, particularly in the context of its potential use in the treatment of diseases.

Synthesis Methods

The synthesis of 1-Propanamine, 3-(tridecyloxy)- is a multi-step process that involves the reaction of 1-propanamine with tridecanoic acid chloride. The resulting product is then purified using column chromatography to obtain pure 1-Propanamine, 3-(tridecyloxy)-. The synthesis of 1-Propanamine, 3-(tridecyloxy)- is a complex process that requires careful attention to detail, but it has been successfully performed in many laboratories around the world.

properties

CAS RN

14676-61-0

Product Name

1-Propanamine, 3-(tridecyloxy)-

Molecular Formula

C16H35NO

Molecular Weight

257.45 g/mol

IUPAC Name

3-tridecoxypropan-1-amine

InChI

InChI=1S/C16H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17/h2-17H2,1H3

InChI Key

JPNCZSADMGXVPA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCOCCCN

Canonical SMILES

CCCCCCCCCCCCCOCCCN

Other CAS RN

68610-26-4
14676-61-0

Pictograms

Flammable; Corrosive; Irritant; Environmental Hazard

Origin of Product

United States

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